Hsp70-Bim Inhibitor S1g-10 is a small molecule compound designed to disrupt the protein-protein interaction between heat shock protein 70 (Hsp70) and Bim, a pro-apoptotic member of the Bcl-2 family. This interaction plays a crucial role in cancer cell survival, particularly in the context of resistance to therapies such as tamoxifen in estrogen receptor-positive breast cancer. By inhibiting this interaction, S1g-10 aims to promote apoptosis in cancer cells that have developed resistance to conventional treatments.
This synthetic approach not only enhances the potency of the compound but also minimizes potential off-target effects associated with broader Hsp70 inhibition .
S1g-10 exhibits significant biological activity against various cancer types, particularly chronic myeloid leukemia cells. Its ability to disrupt the Hsp70-Bim interaction leads to enhanced apoptosis in these cells, making it a promising candidate for overcoming drug resistance. Studies have shown that S1g-10 can reduce tumor volume in xenograft models of tamoxifen-resistant breast cancer by approximately three-fold, highlighting its potential therapeutic efficacy .
Hsp70-Bim Inhibitor S1g-10 has several potential applications in oncology:
Interaction studies involving S1g-10 have focused on its ability to disrupt the Hsp70-Bim complex. Techniques such as co-immunoprecipitation and cell viability assays have been employed to demonstrate that S1g-10 effectively reduces the stability of this interaction, leading to increased apoptosis in resistant cancer cell lines. These studies confirm its specificity and efficacy compared to other inhibitors targeting different pathways .
Several compounds exhibit similar mechanisms by targeting protein-protein interactions involving Hsp70 or other apoptotic regulators. Here are some notable examples:
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| S1g-2 | Inhibits Hsp70-Bim interaction | First identified inhibitor; less potent than S1g-10 |
| MKT-077 | Inhibits Hsp70-Bag3 interaction | Targets a different PPI; used for tumor invasion pathways |
| VER155008 | ATP-competitive inhibitor of Hsp70 | Broad-spectrum activity against various cancers; affects multiple pathways |
S1g-10 stands out due to its specific targeting of the Hsp70-Bim interaction, which is critical for apoptosis in resistant cancer types. Its design based on scaffold hopping has led to improved potency compared to earlier inhibitors like S1g-2, making it a unique addition to the arsenal against cancer drug resistance .
The structural foundation of the Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death protein-protein interaction has been extensively characterized through multiple biophysical approaches, revealing critical insights into the molecular basis of this therapeutically relevant complex [1] [2]. The interaction occurs through the Bcl-2 homology 3 domain of Bcl-2-Interacting Mediator of Cell Death, which engages Heat Shock Protein 70 in a novel mechanism that positions Heat Shock Protein 70 as a Bcl-2 homology 3 receptor [3] [2].
Isothermal titration calorimetry studies have demonstrated that Bcl-2-Interacting Mediator of Cell Death exhibits preferential binding to the adenosine diphosphate-bound state of Heat Shock Protein 70, with a dissociation constant of 0.89 μM for full-length Heat Shock Protein 70 [2]. This represents a six-fold higher binding affinity compared to the adenosine triphosphate-bound state, which shows a dissociation constant of 5.3 μM [2]. The interaction primarily occurs through the nucleotide-binding domain of Heat Shock Protein 70, with the Bcl-2-Interacting Mediator of Cell Death Bcl-2 homology 3 peptide demonstrating similar binding affinity to the adenosine diphosphate-bound nucleotide-binding domain at 0.94 μM [2].
Nuclear magnetic resonance spectroscopy studies using transverse relaxation optimized spectroscopy have precisely mapped the binding interface on Heat Shock Protein 70 [2]. The binding site encompasses subdomains IA and IIA of the nucleotide-binding domain, forming a cleft opposite to the nucleotide-binding pocket [2]. Critical residues showing significant chemical shift perturbations include Arg-72, Val-146, Thr-177, His-227, Thr-298, and Arg-342 [2]. Point mutation analysis confirmed that His-227 represents a crucial binding determinant, with the H227A mutant resulting in a five-fold loss of binding affinity [2].
Recent molecular dynamics simulations have identified additional key residues that contribute to the Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death interface [4]. Four critical residues on Heat Shock Protein 70 have been characterized: TYR-149, THR-222, ALA-223, and GLY-224, which form essential contacts with binding partners [4]. Among these, TYR-149 has been identified as a hot-spot residue in the protein-protein interaction interface through site mutation validation [4].
| Binding Parameter | Value | Method | Reference |
|---|---|---|---|
| Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death Binding Affinity (Kd) | 0.89 μM | ITC | Guo et al., 2020 |
| Bcl-2-Interacting Mediator of Cell Death Bcl-2 homology 3 Peptide Binding Affinity (Kd) | 0.81 μM | ITC | Guo et al., 2020 |
| Adenosine diphosphate-bound Heat Shock Protein 70 Nucleotide-binding domain Binding (Kd) | 1.0 μM | ITC | Guo et al., 2020 |
| Adenosine triphosphate-bound Heat Shock Protein 70 Nucleotide-binding domain Binding (Kd) | 6.4 μM | ITC | Guo et al., 2020 |
| Heat Shock Protein 70 Substrate-binding domain Binding (Kd) | 10.2 μM | ITC | Guo et al., 2020 |
The structural optimization leading to S1g-10 has revealed the presence of two distinct hydrophobic pockets composed of eight key residues that produce predominant interactions with both Bcl-2-Interacting Mediator of Cell Death and the inhibitor [5]. These hot-spots in the Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death protein-protein interaction interface have been characterized through structure-activity relationship analysis, transverse relaxation optimized spectroscopy-heteronuclear single quantum coherence nuclear magnetic resonance, molecular dynamics simulation, and point mutation validation [5]. S1g-10 exhibits a ten-fold increase in Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death suppressing potency compared to its predecessor S1g-2 [5].
The Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death interaction plays a pivotal role in apoptosis regulation through its function as a Bcl-2 homology 3 receptor system [3] [2]. Heat Shock Protein 70 physically interacts with pro-apoptotic multidomain and Bcl-2 homology 3-only proteins via their Bcl-2 homology 3 domains, establishing a novel regulatory mechanism in the apoptotic machinery [2]. This interaction demonstrates selectivity, as Bcl-2-Interacting Mediator of Cell Death shows the most consistent binding to Heat Shock Protein 70 across multiple cancer cell lines, while other Bcl-2 homology 3-only proteins exhibit cell context-dependent interactions [2].
The functional significance of this interaction becomes apparent during apoptotic stress conditions. When cells are treated with ABT-737, a Bcl-2 inhibitor that releases pro-apoptotic Bcl-2-Interacting Mediator of Cell Death from Bcl-2 complexes, the Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death complex formation increases [2]. This enhanced complex formation correlates with increased binding of oncogenic clients AKT and Raf-1 to Heat Shock Protein 70, resulting in their stabilization and upregulation [2]. The mechanism provides resistance to apoptosis induction, as cells with high Heat Shock Protein 70 expression maintain elevated AKT and Raf-1 levels even when Bcl-2-Interacting Mediator of Cell Death is released from anti-apoptotic Bcl-2 family proteins [2].
Bioinformatics analysis of the Cancer Cell Line Encyclopedia database reveals a significant correlation between Bcl-2-Interacting Mediator of Cell Death and Heat Shock Protein 70 expression across 837 cancer samples from 16 different cancer types, with a correlation coefficient of 0.36 and p-value of 10^-20 [2]. This correlation is unique among Bcl-2 family members, as other pro-apoptotic proteins show non-significant associations with Heat Shock Protein 70 expression [2].
The dual protective function of the Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death complex manifests through two distinct mechanisms [2]. First, Heat Shock Protein 70 sequesters Bcl-2-Interacting Mediator of Cell Death, preventing its pro-apoptotic function and inhibiting mitochondrial outer membrane permeabilization [2]. Second, the complex simultaneously enhances the tumor chaperone effect by stabilizing oncogenic clients with the assistance of Bcl-2-Interacting Mediator of Cell Death functioning as a positive co-chaperone [2]. This paradoxical role of Bcl-2-Interacting Mediator of Cell Death, acting both as a pro-apoptotic factor and a survival-promoting co-chaperone, represents a critical balance in cancer cell fate determination [2].
Bcl-2-Interacting Mediator of Cell Death transfer between Bcl-2-like proteins and Heat Shock Protein 70 underlies the crosstalk between Bcl-2 and Heat Shock Protein 70 family proteins in mitochondrial apoptosis pathways [6]. The synergistic effects of pan-Bcl-2 inhibitors and Heat Shock Protein 70 inhibitors demonstrate enhanced mitochondrial apoptosis induction in cancer cell lines, supporting the therapeutic relevance of targeting this protein-protein interaction [6].
| Residue | Location | Role | Evidence |
|---|---|---|---|
| TYR-149 | Heat Shock Protein 70 Nucleotide-binding domain | Hot-spot residue | Molecular dynamics simulation, Point mutation |
| THR-222 | Heat Shock Protein 70 Nucleotide-binding domain | Key binding residue | Molecular dynamics simulation |
| ALA-223 | Heat Shock Protein 70 Nucleotide-binding domain | Key binding residue | Molecular dynamics simulation |
| GLY-224 | Heat Shock Protein 70 Nucleotide-binding domain | Key binding residue | Molecular dynamics simulation |
| His-227 | Heat Shock Protein 70 Nucleotide-binding domain | Critical for binding (5-fold loss when mutated) | Transverse relaxation optimized spectroscopy-heteronuclear single quantum coherence nuclear magnetic resonance, Fluorescence polarization assay |
The Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death protein-protein interaction plays a fundamental role in mitochondrial quality control through its facilitation of Parkin-mediated mitophagy [7]. After establishment of the Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death complex, these proteins form a larger complex with Parkin and outer mitochondrial membrane protein 20, which facilitates Parkin translocation to mitochondria and subsequent mitophagic flux independent of Bax and Bak [7].
Co-immunoprecipitation studies demonstrate that upon cellular stress induced by hydrogen peroxide, Hanks balanced salt solution, or VP-16 treatment, Bcl-2-Interacting Mediator of Cell Death, outer mitochondrial membrane protein 20, and Parkin are increasingly recruited to Heat Shock Protein 70 [7]. This recruitment correlates with enhanced association between Parkin and outer mitochondrial membrane protein 20, indicating that the Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death complex serves as a scaffolding platform for mitophagy machinery assembly [7].
The functional significance of this complex becomes evident through its role in Parkin-mediated ubiquitination of outer mitochondrial membrane protein 20 [7]. In vitro ubiquitination studies reveal that Heat Shock Protein 70 combined with Bcl-2-Interacting Mediator of Cell Death, rather than Heat Shock Protein 70 alone, facilitates outer mitochondrial membrane protein 20 ubiquitination [7]. This enhanced ubiquitination activity promotes the recruitment of autophagy receptor proteins and subsequent mitophagic clearance of damaged mitochondria [7].
Confocal microscopy imaging confirms that the Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death complex enhances Parkin translocation to mitochondria under stress conditions [7]. When the complex is disrupted by S1g-2 treatment, Parkin translocation is significantly impaired, demonstrating the essential role of the protein-protein interaction in mitochondrial quality control mechanisms [7]. The specificity of this interaction for mitophagy is further supported by the observation that it does not affect the activation of the universal regulator adenosine monophosphate-activated protein kinase, suggesting that the Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death complex operates downstream of the mechanistic target of rapamycin-adenosine monophosphate-activated protein kinase pathway [7].
siRNA screening studies have validated that Heat Shock Protein 70 family member HSPA1L and Bag4, which regulate Parkin translocation, serve as useful drug targets for enhancing mitochondrial quality control [7]. Bcl-2-Interacting Mediator of Cell Death was identified among strong candidates because siRNA directed against it affected Parkin translocation to the same degree as HSPA1L, confirming its critical role in this process [7].
The selectivity of the Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death complex for stress-induced mitophagy, without interference with basal autophagy, highlights its potential as a therapeutic target [7]. S1g-2 selectively inhibits stress-induced mitophagy while leaving basal autophagy largely unaffected, providing a mechanism for selective therapeutic intervention in cancer cells that rely on enhanced mitochondrial quality control for survival [7].
The Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death protein-protein interaction demonstrates sophisticated crosstalk with canonical autophagy pathways, exhibiting differential effects on basal versus stress-induced autophagy [7] [8]. This selectivity represents a critical regulatory mechanism that allows cells to fine-tune their autophagy responses based on cellular conditions and stress levels.
Under basal conditions, the Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death complex has minimal impact on constitutive autophagy processes [7]. Treatment with S1g-2, which specifically disrupts the Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death interaction, produces negligible changes in the LC3-II/LC3-I ratio or p62 levels under normal growth conditions [7]. This finding contrasts with the effects of S1, a Bcl-2-Bcl-2-Interacting Mediator of Cell Death disruptor, which promotes basal autophagy as evidenced by increased LC3-II/LC3-I ratios and decreased p62 levels [7].
The differential response becomes pronounced under stress conditions, where the Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death complex plays an essential role in stress-induced autophagy [7]. Cellular starvation using Hanks balanced salt solution treatment reveals that disruption of the Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death interaction significantly impairs autophagy induction [7]. The change in LC3-II/LC3-I ratio induced by starvation is exacerbated by S1g-2 treatment, with ratios increasing from 2.8 to 6.3, indicating compromised autophagy flux [7].
Short hairpin ribonucleic acid knockdown experiments confirm the dependency of stress-induced autophagy on both Heat Shock Protein 70 and Bcl-2-Interacting Mediator of Cell Death [7]. Depletion of either protein leads to significant decreases in Hanks balanced salt solution-induced autophagy levels [7]. Furthermore, the inhibitory effect of S1g-2 on autophagy is completely abolished when either Heat Shock Protein 70 or Bcl-2-Interacting Mediator of Cell Death is knocked down, confirming that the observed effects specifically depend on the protein-protein interaction [7].
The mechanistic basis for this selective autophagy regulation involves the formation of specific protein complexes under different cellular conditions [7]. The Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death complex does not significantly affect the Beclin 1-Bcl-2-Interacting Mediator of Cell Death interaction, indicating that the regions in Bcl-2-Interacting Mediator of Cell Death critical for Beclin 1 binding differ from those required for Bcl-2 and Heat Shock Protein 70 interactions [7]. This spatial separation allows Bcl-2-Interacting Mediator of Cell Death to maintain its multifunctional roles in different autophagy-related complexes.
Organelle purification studies demonstrate that the Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death complex specifically affects mitochondrial autophagy pathways [7]. Immunodetection of LC3-II/LC3-I on mitochondria, endoplasmic reticulum, and Golgi apparatus reveals selective enhancement of mitochondrial autophagy markers without significant effects on other organellar autophagy processes [7]. This specificity supports the model that the Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death complex functions as a selective autophagy regulator rather than a general autophagy modulator.
| Pathway/Process | Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death Role | Mechanism |
|---|---|---|
| Apoptosis Regulation | Anti-apoptotic via Bcl-2 family interaction | Bcl-2 homology 3 receptor function |
| AKT Stabilization | Positive co-chaperone function | Adenosine triphosphatase activity stimulation |
| Raf-1 Stabilization | Positive co-chaperone function | Chaperone activity enhancement |
| Mitochondrial Quality Control | Facilitates Parkin-mediated mitophagy | Complex formation with Parkin and outer mitochondrial membrane protein 20 |
| Parkin Translocation | Enhanced by Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death complex formation | Recruitment to mitochondria |
| Outer mitochondrial membrane protein 20 Ubiquitination | Facilitated by Heat Shock Protein 70-Bcl-2-Interacting Mediator of Cell Death-Parkin-outer mitochondrial membrane protein 20 complex | E3 ligase activity facilitation |
| Autophagy Regulation | Stress-induced autophagy promotion | Independent of Bax/Bak |
The rational design strategy for S1g-10 represented a systematic hit-to-lead optimization approach targeting the cancer-specific protein-protein interaction between Heat Shock Protein 70 and Bim [1] [2]. The design strategy employed structure-based drug design principles to enhance the potency of the first-generation Hsp70-Bim protein-protein interaction inhibitor S1g-2.
The initial rational design framework focused on exploiting the "hot-spots" within the Hsp70-Bim protein-protein interaction interface [1] [2]. These hot-spots were identified as critical binding regions where small molecules could effectively disrupt the natural protein-protein interaction. The design strategy incorporated computational modeling approaches including molecular dynamics simulations to understand the binding interactions between the 1-oxo-1H-phenalene-2,3-dicarbonitrile scaffold and the Hsp70 protein target [1] [2].
The optimization process utilized structure-activity relationship analysis to systematically modify the phenalene dicarbonitrile core structure [1] [2]. The rational design approach specifically targeted two hydrophobic pockets composed of eight key residues that were demonstrated to produce predominant interactions with either Bim or S1g-10 [1] [2]. These binding pockets were regarded as the critical "hot-spots" in the Hsp70-Bim protein-protein interaction interface.
The design strategy also incorporated selectivity considerations to ensure that S1g-10 would specifically target the cancer-associated Hsp70-Bim interaction while avoiding interference with other heat shock protein complexes [1]. This selectivity was crucial for overcoming the on-target toxicity associated with general Hsp70 inhibitors, which had limited the therapeutic utility of earlier heat shock protein modulators.
The structure-activity relationship analysis of S1g series compounds revealed critical insights into the molecular determinants of Hsp70-Bim protein-protein interaction inhibition. The systematic optimization from S1g-2 to S1g-10 demonstrated that specific structural modifications to the 1-oxo-1H-phenalene-2,3-dicarbonitrile scaffold could significantly enhance binding affinity and biological activity [1] [2].
S1g-10 exhibited a 10-fold increase in Hsp70/Bim suppressing potency compared to the parent compound S1g-2 [1] [2]. This enhancement was achieved through targeted modifications that optimized interactions with the identified hydrophobic binding pockets within the Hsp70 protein. The molecular formula of S1g-10 is C26H31N3OS with a molecular weight of 433.61 Da [3]. The compound demonstrated a binding affinity (Kd) of 688 nM for the Hsp70-Bim protein-protein interaction [3] [4].
Further structure-activity relationship studies led to the development of next-generation compounds through scaffold hopping strategies. The biphenyl derivative JL-15 represented a significant advancement, showing a 5.6-fold improvement in Hsp70-Bim protein-protein interaction suppression (Kd = 123 versus 688 nM) compared to S1g-10 [4]. Additionally, JL-15 demonstrated a 4-fold improvement in water solubility (29.42 versus 7.19 μg/mL) compared to S1g-10 [4].
The structure-activity relationship analysis revealed that Lys319 functions as a "hot spot" in the Hsp70-Bim protein-protein interaction interface [4]. This finding was confirmed through complementary analytical techniques including structure-activity relationship studies, 1H-15N TROSY-NMR spectroscopy, and molecular docking analysis [4].
The phenalene dicarbonitrile derivatives within the S1g series maintained their core mechanism of action while demonstrating improved pharmacological properties [5]. The most potent 1-oxo-1H-phenalene-2,3-dicarbonitrile derivatives inhibited BCL-2 family proteins in the nanomolar range and showed double-digit micromolar cytotoxicity against various cancer cell lines [5].
The selectivity profiling of S1g-10 against related heat shock protein complexes demonstrated its specificity for the Hsp70-Bim protein-protein interaction target. Unlike general heat shock protein inhibitors that exhibit broad reactivity across multiple chaperone systems, S1g-10 showed selective engagement with the Hsp70-Bim complex while avoiding significant interference with other heat shock protein machinery [1] [6].
S1g-10 exhibited no significant binding to Heat Shock Protein 90, demonstrating clear selectivity between these two major chaperone systems [1]. This selectivity profile was particularly important because Heat Shock Protein 90 inhibitors are associated with distinct toxicity profiles and mechanisms of action compared to Hsp70-targeting compounds [7]. The selective targeting of Hsp70-Bim protein-protein interactions allowed S1g-10 to avoid the dose-limiting toxicities commonly observed with broader-spectrum heat shock protein inhibitors.
The compound demonstrated a 5-10 fold selectivity for chronic myeloid leukemia cells compared to normal lymphocytes and other cancer cell types [1] [6]. This cancer-specific selectivity was attributed to the dependence of chronic myeloid leukemia cells on the Hsp70-Bim protein-protein interaction for survival, particularly in the context of BCR-ABL transformation [1] [6].
S1g-10 showed selective activity against BCR-ABL-independent tyrosine kinase inhibitor resistance mechanisms [1]. This selectivity profile made it particularly valuable for treating chronic myeloid leukemia patients who had developed resistance to conventional tyrosine kinase inhibitor therapies through BCR-ABL-independent pathways [1] [6].
The selectivity profiling also confirmed that S1g-10 operates through a mechanism distinct from ATP-competitive Hsp70 inhibitors such as VER-155008 [6]. While ATP-competitive inhibitors target the nucleotide-binding domain of Hsp70, S1g-10 specifically disrupts the protein-protein interaction interface between Hsp70 and Bim, providing a complementary approach to heat shock protein modulation [6].
The in vitro characterization of S1g-10 employed multiple complementary analytical techniques to confirm target engagement and determine binding kinetics. TROSY-HSQC NMR spectroscopy served as the primary method for confirming direct binding to the Hsp70 protein target [1] [2]. This technique provided chemical shift perturbations that demonstrated specific engagement of S1g-10 with the Hsc70 NBD domain [1] [2].
Fluorescence polarization-based binding assays were utilized to quantitatively determine the binding affinity of S1g-10 for the Hsp70-Bim protein-protein interaction [4]. These assays established a dissociation constant (Kd) of 688 nM, confirming sub-micromolar binding affinity [3] [4]. The fluorescence polarization methodology provided concentration-dependent inhibition curves that validated the specific binding interaction [4].
Molecular dynamics simulations complemented the experimental binding studies by providing atomic-level insights into the binding mode of S1g-10 [1] [2]. These computational studies identified two hydrophobic pockets composed of eight key residues that produce predominant interactions with S1g-10 [1] [2]. The molecular dynamics trajectory analysis confirmed the stability of the S1g-10-Hsp70 complex and provided structural rationale for the observed binding affinity [1] [2].
Co-immunoprecipitation experiments validated the functional consequence of S1g-10 binding by demonstrating disruption of the Hsp70-Bim protein complex in cellular systems [1] [6]. These studies confirmed that S1g-10 binding results in the dissociation of the native Hsp70-Bim protein-protein interaction, validating the mechanism of action [1] [6].
Point mutation validation studies provided critical evidence for the identification of key binding residues within the Hsp70-Bim interface [1] [2]. These experiments systematically altered specific amino acid residues to confirm their role in S1g-10 binding and provided structure-activity relationship data supporting the proposed binding mode [1] [2].
The binding kinetics characterization revealed that S1g-10 exhibits rapid association with its Hsp70 target, with target engagement occurring within the timeframe suitable for cellular activity [1]. The kinetic profile supported the observed cellular potency and provided confidence in the mechanism-based activity of the compound [1] [6].